Helioseal

Description

Properties

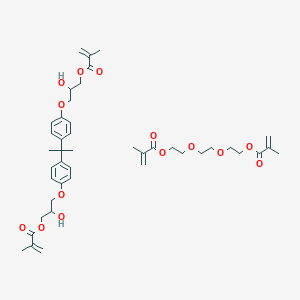

CAS No. |

103469-50-7 |

|---|---|

Molecular Formula |

C43H58O14 |

Molecular Weight |

798.9 g/mol |

IUPAC Name |

[2-hydroxy-3-[4-[2-[4-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]phenyl]propan-2-yl]phenoxy]propyl] 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C29H36O8.C14H22O6/c1-19(2)27(32)36-17-23(30)15-34-25-11-7-21(8-12-25)29(5,6)22-9-13-26(14-10-22)35-16-24(31)18-37-28(33)20(3)4;1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h7-14,23-24,30-31H,1,3,15-18H2,2,4-6H3;1,3,5-10H2,2,4H3 |

InChI Key |

SXMUXFDPJBTNRM-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O |

Canonical SMILES |

CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C.CC(=C)C(=O)OCC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(COC(=O)C(=C)C)O)O |

Synonyms |

Helioseal |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Composition of Helioseal F Plus® Sealant

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical composition of Helioseal F Plus®, a light-curing, fluoride-releasing fissure sealant developed by Ivoclar Vivadent. The information presented herein is compiled from manufacturer's scientific documentation and safety data sheets to assist researchers, scientists, and drug development professionals in understanding the material's formulation and properties.

Core Chemical Composition

This compound F Plus® is a resin-based composite material, which means its composition can be broadly categorized into an organic resin matrix, inorganic fillers, and an initiator system, along with other minor components. The organic matrix constitutes the bulk of the sealant by mass, approximately 70-80%, while the inorganic fillers make up about 15-25% of the material.[1]

Data Presentation: Summary of Chemical Components

The following tables summarize the quantitative data available for the chemical composition of this compound F Plus®.

Table 1: Major Components of this compound F Plus®

| Component Category | Specific Chemical | CAS Number | Concentration (% w/w) | Function |

| Resin Matrix | Urethane (B1682113) dimethacrylate (UDMA) | 72869-86-4 | 25 - 50% | Cross-linking monomer, provides mechanical strength.[1] |

| Aromatic aliphatic urethane dimethacrylate | 1219495-43-8 | 10 - <25% | Cross-linking monomer, contributes to mechanical properties.[2] | |

| 2-Methacryloyloxy-ethyl phosphate (B84403) (HEMA Phosphate) | 15458-75-0 | 10 - <25% | Reactive diluent, enhances adhesion. | |

| Inorganic Fillers | Aluminium fluorosilicate glass | Not specified | 15 - 25% (total fillers) | Provides wear resistance and releases fluoride (B91410). |

| Silicon dioxide | 7631-86-9 | 15 - 25% (total fillers) | Contributes to stiffness and smooth surface finish.[1] | |

| Initiator System | Camphorquinone | 10293-72-8 | Not specified | Photoinitiator, absorbs blue light to start polymerization.[1] |

| Ethyl p-dimethylaminobenzoate | 10287-53-3 | <2.5% | Co-initiator, accelerates the polymerization process.[3] | |

| Pigment | Titanium dioxide | 13463-67-7 | 0.1 - 1% | Provides the white-shaded appearance.[4] |

Concentration ranges are derived from safety data sheets and may vary slightly between batches.

Functional Roles of Core Components

The specific combination of chemical components in this compound F Plus® is designed to achieve optimal clinical performance.

-

Resin Matrix: The foundation of the sealant is a mixture of dimethacrylate monomers. Urethane dimethacrylate (UDMA) and aromatic aliphatic UDMA are chosen for their moderate viscosity, high mechanical strength as cross-linkers, and low water absorption due to the absence of hydroxyl side groups.[1] The relatively high molar mass of UDMA also contributes to low polymerization shrinkage.[1] HEMA Phosphate acts as a reactive diluent, reducing the viscosity of the monomer mixture to allow it to flow easily into pits and fissures.[1]

-

Inorganic Fillers: A blend of aluminium fluorosilicate glass and silicon dioxide is used to enhance the physical properties of the sealant.[1] These fillers improve wear resistance and provide the desired stiffness.[1] The aluminium fluorosilicate glass also serves as a source of fluoride release, which is a key feature for caries prevention.[1]

-

Initiator System: this compound F Plus® is a light-cured material, and its polymerization is initiated by a photoinitiator system. Camphorquinone is the primary photoinitiator, which absorbs blue light in the 410-500 nm wavelength range.[1] A tertiary aromatic amine, ethyl p-dimethylaminobenzoate, acts as a co-initiator to accelerate the polymerization reaction upon light activation.[1][3]

-

Pigment: Titanium dioxide is included in a small percentage to give the sealant its white-shaded appearance, making it easily visible for placement and follow-up examinations.[4]

Experimental Protocols for Chemical Characterization

The following are detailed methodologies for key experiments that can be employed to analyze the chemical composition of methacrylate-based dental sealants like this compound F Plus®.

Analysis of Resin Monomers: HPLC-MS and GC-MS

Objective: To qualitatively and quantitatively determine the methacrylate (B99206) monomers present in the unpolymerized sealant.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of analytical standards for expected monomers (UDMA, HEMA, etc.) in a suitable solvent like acetonitrile (B52724) at a concentration of approximately 2000 mg/L.

-

Create a series of calibration standards by diluting the stock solutions to a concentration range of 5–500 µg/L for HPLC-MS and 1-100 ppm for GC-MS.

-

Dissolve a known weight of the unpolymerized this compound F Plus® sealant in a suitable solvent (e.g., acetonitrile or dichloromethane) to achieve a concentration within the calibration range.

-

-

Instrumentation and Parameters (HPLC-MS):

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm length, 4.6 mm inner diameter, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid. A typical isocratic mobile phase is 65:35 (v/v) acetonitrile:water with 0.1% formic acid.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 45 °C.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Drying Gas: Nitrogen at a flow rate of 10 L/min and a temperature of 300 °C.

-

-

-

Instrumentation and Parameters (GC-MS):

-

Gas Chromatography (GC):

-

Column: A suitable capillary column for separating methacrylates.

-

Carrier Gas: Helium.

-

Temperature Program: An appropriate temperature gradient to separate the monomers of interest.

-

-

Mass Spectrometry (MS):

-

Ionization: Electron ionization (EI).

-

-

-

Data Analysis:

-

Identify the monomers in the sample by comparing their retention times and mass spectra with those of the analytical standards.

-

Quantify the amount of each monomer by constructing a calibration curve from the peak areas of the standards.

-

Determination of Filler Content: Thermogravimetric Analysis (TGA) or Ashing Method

Objective: To determine the weight percentage of inorganic fillers in the polymerized sealant.

Methodology:

-

Sample Preparation:

-

Cure a sample of this compound F Plus® according to the manufacturer's instructions (light cure for the recommended time).

-

Accurately weigh the cured sample (initial weight).

-

-

Analysis (Ashing Method):

-

Place the weighed sample in a crucible.

-

Heat the crucible in a high-temperature furnace to a temperature sufficient to burn off the organic resin matrix (e.g., 800 °C) for a set period (e.g., 15 minutes).

-

Allow the crucible to cool in a desiccator to prevent moisture absorption.

-

Weigh the remaining inorganic ash (final weight).

-

-

Calculation:

-

Filler content (% w/w) = (Final Weight / Initial Weight) x 100

-

Characterization of Polymerization: Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

Objective: To monitor the conversion of methacrylate groups during polymerization.

Methodology:

-

Sample Preparation:

-

Place a small amount of unpolymerized this compound F Plus® onto the ATR crystal of the FTIR spectrometer.

-

-

Data Acquisition:

-

Acquire a baseline spectrum of the unpolymerized material.

-

Initiate polymerization by light-curing the sample directly on the ATR crystal for the recommended duration.

-

Continuously acquire spectra during and after the light exposure to monitor the changes in the infrared absorption bands.

-

-

Data Analysis:

-

Monitor the decrease in the absorbance of the methacrylate C=C double bond peak, typically around 1636 cm⁻¹.

-

Use a stable internal reference peak that does not change during polymerization for normalization.

-

Calculate the degree of conversion (DC%) by comparing the peak height or area of the C=C bond before and after polymerization. The C-O stretching peak at 1320 cm⁻¹ can also be used for more accurate results.

-

Mandatory Visualization

Chemical Composition and Functional Relationships

The following diagram illustrates the core components of this compound F Plus® and their functional interplay.

Caption: Chemical components and their functional roles in this compound F Plus®.

Experimental Workflow for Chemical Analysis

The following diagram outlines a logical workflow for the comprehensive chemical analysis of a resin-based dental sealant.

Caption: Workflow for the chemical analysis of this compound F Plus®.

References

The Core Mechanism of Helioseal Fluoride-Releasing Sealants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Helioseal fluoride-releasing sealants, with a focus on this compound F and this compound F Plus. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in dental material science and drug development. This document synthesizes data from various in-vitro studies to elucidate the composition, fluoride (B91410) release kinetics, and the underlying chemical processes that contribute to the anti-caries efficacy of these materials.

Composition and Fluoride Source

This compound F and this compound F Plus are resin-based, light-curing pit and fissure sealants. The core of their fluoride-releasing capability lies in the specific composition of their filler particles.

-

Resin Matrix: The polymer matrix of this compound sealants is primarily composed of dimethacrylate monomers such as Bis-GMA (Bisphenol A-glycidyl methacrylate), UDMA (urethane dimethacrylate), and TEGDMA (triethylene glycol dimethacrylate).[1] This hydrophobic resin matrix provides the structural integrity and durability of the sealant.

-

Fluoride-Releasing Filler: The key component for fluoride release is the incorporation of aluminium fluorosilicate glass as a filler.[2] This glass serves a dual purpose: it enhances the mechanical properties of the sealant and acts as a reservoir for fluoride ions.[2] The filler content in this compound F Plus is approximately 15-25%.[2]

Mechanism of Fluoride Release

The release of fluoride from the aluminium fluorosilicate glass within the resin matrix is not a simple, continuous dissolution. Instead, it is a complex, biphasic process governed by two primary mechanisms: a rapid surface-level release followed by a slower, sustained release.[2][3]

-

Initial Burst Release: Immediately upon exposure to an aqueous environment, such as saliva, a rapid release of fluoride occurs. This "burst effect" is attributed to the washing away of loosely bound fluoride ions from the surface of the glass filler particles.[4] This initial high concentration of fluoride is crucial for immediate anti-caries action in the sealed pits and fissures.

-

Sustained Diffusion and Ion-Exchange: Following the initial burst, the fluoride release rate decreases and stabilizes to a lower, more sustained level. This long-term release is governed by a diffusion-controlled mechanism.[4][5] It is widely proposed that this occurs via an ion-exchange process where fluoride ions (F⁻) from the fluorosilicate glass are exchanged for hydroxyl ions (OH⁻) from the surrounding aqueous medium.[1] This process is facilitated by the ingress of water into the resin matrix, allowing for the slow diffusion of ions. The hydrophobic nature of the resin matrix modulates this water absorption and, consequently, the rate of ion exchange.

The chemical representation of this ion-exchange can be simplified as:

Glass-F⁻ + OH⁻(aq) ⇌ Glass-OH⁻ + F⁻(aq)

This sustained release ensures a long-term protective effect against demineralization.

Quantitative Analysis of Fluoride Release

Numerous in-vitro studies have quantified the fluoride release from this compound F and this compound F Plus. The data consistently show a biphasic release pattern, with the highest release occurring within the first 24-48 hours, followed by a gradual decline to a stable, lower level over several weeks.[2][3] The rate and cumulative amount of fluoride release are influenced by environmental factors such as the storage medium and pH.

Fluoride Release Over Time

The following tables summarize the quantitative data on fluoride release from this compound F and this compound F Plus as reported in various studies.

| This compound F | Mean Fluoride Release (ppm/mg) | Cumulative Fluoride Release (ppm/mg) | Storage Medium | Time Points | Source |

| Study 1 | 0.0009 ± 0.0003 | 0.075 | 0.9% NaCl | 1h, 3h, 24h, 48h, 72h, 96h, 1 week, 2 weeks | [5][6] |

| Study 1 | Not specified | 0.054 | Deionized Water | 1h, 3h, 24h, 48h, 72h, 96h, 1 week, 2 weeks | [7] |

| This compound F Plus | Mean Fluoride Release (ppm/mg) | Cumulative Fluoride Release (ppm/mg) | Storage Medium | Time Points | Source |

| Study 1 | 0.0012 ± 0.0006 | 0.099 | 0.9% NaCl | 1h, 3h, 24h, 48h, 72h, 96h, 1 week, 2 weeks | [5][6] |

| Study 1 | Not specified | 0.086 | Deionized Water | 1h, 3h, 24h, 48h, 72h, 96h, 1 week, 2 weeks | [7] |

Note: Direct comparison between studies should be made with caution due to potential variations in experimental protocols.

Influence of Environmental Factors

-

Storage Medium: Studies have shown that the type of storage medium can influence the rate of fluoride release. For instance, one study observed that this compound F exhibited a higher degree of fluoride ion emission into a saline solution compared to deionized water, a finding that contrasts with observations for some other sealant materials.[6] This may be due to the presence of other ions in the saline solution influencing the ion-exchange process.

-

pH: Acidic conditions have been shown to enhance fluoride release from resin-based dental materials.[8][9] A lower pH environment, such as that which occurs during a carious attack, can accelerate the ion-exchange mechanism, leading to a greater release of fluoride when it is most needed for remineralization.

Experimental Protocols

The following section outlines a generalized methodology for the in-vitro evaluation of fluoride release from this compound sealants, based on protocols described in the cited literature.

Specimen Preparation

-

Molding: Disc-shaped specimens of the sealant material are typically prepared using standardized molds (e.g., 10 mm in diameter and 2 mm in thickness).

-

Dispensing and Curing: The sealant material is dispensed into the molds, covered with a mylar strip to prevent the formation of an oxygen-inhibited layer, and light-cured according to the manufacturer's instructions (e.g., 20 seconds with a standard dental curing light).

-

Finishing: Post-curing, specimens may be finished and polished to create a standardized surface, or left unfinished, depending on the study's objectives.

-

Storage: Prior to the experiment, specimens are often stored in a humid environment at 37°C for a short period (e.g., 24 hours) to allow for initial setting reactions to complete.

Fluoride Release Measurement

-

Immersion: Each specimen is immersed in a fixed volume of a specific storage medium (e.g., 5 mL of deionized water, 0.9% NaCl solution, or artificial saliva) in a sealed polyethylene (B3416737) vial.

-

Incubation: The vials are incubated at a constant temperature, typically 37°C, to simulate oral conditions.

-

Sampling: At predetermined time intervals (e.g., 1 hour, 3 hours, 24 hours, 48 hours, and weekly thereafter), the storage solution is collected for fluoride analysis. The specimens are then transferred to new vials containing fresh storage medium.

-

Fluoride Analysis: The fluoride concentration in the collected solutions is measured using a fluoride ion-selective electrode connected to an ion analyzer.

-

Calibration: The electrode is calibrated before each set of measurements using a series of standard fluoride solutions of known concentrations (e.g., 0.1, 1.0, and 10.0 ppm).

-

Buffering: A total ionic strength adjustment buffer (TISAB) is added to both the standard solutions and the samples in a fixed ratio (e.g., 1:10) to maintain a constant pH and decomplex any fluoride that may have bound to other ions.

-

Data Calculation: The measured fluoride concentration is typically normalized to the surface area or mass of the specimen to allow for comparison between different materials and studies.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Proposed mechanism of sustained fluoride release from this compound sealant.

Experimental Workflows

References

- 1. Fluoride exchange by glass-ionomer dental cements and its clinical effects: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of Factors Affecting Fluoride Release from Dental Sealants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparative study of fluoride release from two different sealants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CDA-ADC Journal [cda-adc.ca]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Estimation of Fluoride Release from Various Dental Materials in Different Media—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Effect of pH on Fluoride Release of Glass Ionomer Based Restorative Materials [pubs.sciepub.com]

Technical Guide: Monomer Composition of Helioseal® Dental Sealants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the monomer composition of the Helioseal® dental sealant product line. The information is compiled from technical and safety data sheets to offer a comprehensive overview for research and development purposes.

Monomer Composition of this compound® Product Variants

The this compound® brand encompasses several formulations, each with a distinct monomer composition tailored to specific clinical applications. The primary resin systems are based on Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).

Quantitative Monomer Composition

The following table summarizes the quantitative monomer composition of various this compound® products. It is important to note that manufacturers may withhold exact concentration ranges as trade secrets.

| Product Name | Monomer | Concentration (% w/w) | Reference(s) |

| This compound® | Bisphenol A glycidyl methacrylate (Bis-GMA) | 58.3% | [1] |

| Triethylene glycol dimethacrylate (TEGDMA) | 38.1% | [1] | |

| This compound® F | Bisphenol A glycidyl methacrylate (Bis-GMA) | 11.8% | [1] |

| Triethylene glycol dimethacrylate (TEGDMA) | 23.4% | [1] | |

| Urethane dimethacrylate (UDMA) | 23.4% | [1] | |

| This compound® F Plus | Urethane dimethacrylate (UDMA) | 25-50% | [2] |

| 2-Methacryloyloxy-ethyl phosphate | 10-25% | [2] | |

| Aromatic aliphatic urethane dimethacrylate | Not specified | [3] | |

| HEMA Phosphate | Not specified | [3] | |

| Ethyl p-dimethylaminobenzoate | <2.5% | ||

| This compound® Clear | Bisphenol A glycidyl methacrylate (Bis-GMA) | 30-60% | [4] |

| Triethylene glycol dimethacrylate (TEGDMA) | ≥20-≤40% | [4] |

Experimental Protocols for Monomer Analysis

The quantitative analysis of monomer composition in dental sealants is crucial for quality control and biocompatibility assessment. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for separating and quantifying residual monomers in resin-based dental materials.

General Protocol for HPLC Analysis of Monomers

This protocol outlines a general methodology for the identification and quantification of common monomers like Bis-GMA and TEGDMA.

2.1.1 Sample Preparation

-

Dissolution: A known weight (e.g., 500 mg) of the uncured dental sealant is dissolved in a suitable solvent, such as acetonitrile (B52724) or a 75% ethanol/water solution.

-

Vortexing and Centrifugation: The mixture is thoroughly vortexed to ensure complete dissolution of the resin matrix. Subsequently, the solution is centrifuged at high speed (e.g., 15,000 x g) for a sufficient time (e.g., 10 minutes) to pellet any undissolved fillers or other solid components.

-

Supernatant Extraction: A precise volume of the clear supernatant is carefully extracted for HPLC analysis.

2.1.2 Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, and a UV-Vis or Diode Array Detector (DAD) is used.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for the separation of methacrylate monomers.

-

Mobile Phase: The mobile phase composition depends on the specific monomers being analyzed. A common isocratic elution for Bis-GMA and TEGDMA is a mixture of acetonitrile and water (e.g., 60:40 v/v). Gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, can also be used for more complex mixtures.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: The eluting monomers are detected by their UV absorbance at a specific wavelength, commonly around 205 nm or 275 nm for aromatic monomers like Bis-GMA.

2.1.3 Quantification

-

Standard Solutions: Standard solutions of the monomers of interest (e.g., Bis-GMA, TEGDMA, UDMA) are prepared in the same solvent used for the sample at a range of known concentrations.

-

Calibration Curve: The standard solutions are injected into the HPLC system, and the peak area for each monomer is recorded. A calibration curve is constructed by plotting the peak area against the concentration for each standard.

-

Sample Analysis: The prepared sample extract is injected into the HPLC system, and the peak areas of the identified monomers are measured.

-

Concentration Determination: The concentration of each monomer in the sample is determined by interpolating its peak area on the corresponding calibration curve.

Visualized Workflow

The following diagrams illustrate the general workflow for the chemical analysis of a dental sealant and the polymerization process of the monomer matrix.

Caption: General workflow for monomer composition analysis of dental sealants.

Caption: Light-curing polymerization process of the resin matrix in this compound.

References

The Pivotal Role of Inorganic Fillers in Helioseal F: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Helioseal F, a widely utilized pit and fissure sealant, owes much of its clinical success to a carefully formulated composition where inorganic fillers play a critical role. These fillers are not mere additives but integral components that significantly influence the material's physical, mechanical, and therapeutic properties. This technical guide provides an in-depth analysis of the function of these inorganic fillers, supported by quantitative data and detailed experimental methodologies.

Compositional Analysis of Inorganic Fillers

This compound F is a resin-based sealant that contains a significant proportion of inorganic filler particles. The primary filler components are:

-

Fluorosilicate Glass: This reactive glass is a key source of fluoride (B91410) ions, contributing to the sealant's anti-caries effect.

-

Silicon Dioxide (SiO₂): These particles, often in a highly dispersed form, contribute to the rheological and mechanical properties of the sealant.

The predecessor, this compound F, contained approximately 40.5% inorganic fillers by weight.[1] The newer formulation, this compound F Plus, has a lower filler content, ranging from 15-25%.[2] This adjustment in filler load influences the material's handling characteristics and physical properties. While specific particle size distribution data for this compound F is not publicly available, the literature describes the fillers as "fine-grained," which contributes to a smooth surface finish after application.[2]

Functional Impact of Inorganic Fillers

The incorporation of inorganic fillers into the resin matrix of this compound F imparts several crucial properties that are essential for its clinical performance.

Mechanical Reinforcement and Wear Resistance

Inorganic fillers significantly enhance the mechanical strength and wear resistance of the sealant. The hard filler particles are dispersed within the softer polymer matrix, creating a composite material with improved durability. This reinforcement is critical to withstand the abrasive forces of mastication and oral hygiene practices. The fillers provide the necessary stiffness to the sealant, preventing premature fracture and loss of material from the sealed fissure.[2]

Rheological Control: Viscosity and Thixotropy

The size, shape, and concentration of the filler particles are primary determinants of the sealant's viscosity and handling characteristics. The fillers in this compound F are selected to achieve an optimal viscosity that allows the material to flow readily into the intricate pit and fissure morphology, ensuring a complete and void-free seal.[2] Furthermore, the interaction between the filler particles and the resin matrix can impart thixotropic properties. This means the sealant becomes less viscous under the stress of application, allowing for easy placement, but its viscosity increases at rest, preventing it from slumping or running before it can be light-cured.

Polymerization Shrinkage Reduction

A significant challenge with resin-based dental materials is polymerization shrinkage, which can lead to marginal gap formation, microleakage, and ultimately, failure of the restoration. By replacing a portion of the resin matrix with inorganic fillers, which do not undergo polymerization, the overall volumetric shrinkage of the composite is reduced. One study found the polymerization shrinkage of this compound F to be 3.30 ± 0.69%, a value influenced by its filler content.

Radiopacity

While not explicitly detailed for this compound F in the provided search results, inorganic fillers such as barium or strontium glass are often added to dental materials to render them radiopaque. This property is clinically important as it allows the sealant to be distinguished from tooth structure on radiographs, aiding in the diagnosis of recurrent caries at the sealant margin.

Therapeutic Effect: Fluoride Release

The fluorosilicate glass fillers in this compound F serve a dual purpose. In addition to their role as a reinforcing filler, they act as a reservoir for fluoride ions. These ions are slowly released into the surrounding tooth structure and oral environment over time, contributing to the prevention of dental caries. Fluoride is known to promote the remineralization of enamel and inhibit its demineralization by acids produced by cariogenic bacteria.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the inorganic fillers in this compound F and its successor, this compound F Plus.

| Material | Inorganic Filler Content (% by weight) |

| This compound F | 40.5%[1] |

| This compound F Plus | 15-25%[2] |

| Property | This compound F |

| Volumetric Polymerization Shrinkage (%) | 3.30 ± 0.69 |

Experimental Protocols

The evaluation of the properties influenced by inorganic fillers in dental sealants is governed by standardized testing methodologies, primarily outlined in ISO 6874:2015 for polymer-based pit and fissure sealants.[3][4]

Determination of Inorganic Filler Content

A common method to determine the inorganic filler content by weight is Thermogravimetric Analysis (TGA) .

Caption: Workflow for determining inorganic filler content using TGA.

Methodology:

-

A precise amount of the uncured sealant material is weighed.

-

The sample is placed in a crucible within a TGA instrument.

-

The sample is heated according to a specific temperature program (e.g., ramping up to 800°C) in an inert or oxidative atmosphere.

-

The organic resin matrix decomposes and volatilizes, leaving behind the stable inorganic fillers.

-

The final weight of the remaining ash is measured.

-

The percentage of inorganic filler by weight is calculated by dividing the final weight by the initial weight and multiplying by 100.

Measurement of Polymerization Shrinkage

The specific density method (Archimedes' principle) is a widely used technique to determine the volumetric polymerization shrinkage of dental composites and sealants.

Caption: Workflow for measuring polymerization shrinkage via the specific density method.

Methodology:

-

The density of the uncured sealant (ρ_uncured) is determined using a pycnometer or by measuring the mass and volume of a known quantity of material.

-

A sample of the sealant is then light-cured according to the manufacturer's specifications.

-

The density of the cured polymer (ρ_cured) is measured. This is often done by weighing the sample in air and then in a liquid of known density (e.g., water), applying Archimedes' principle.

-

The volumetric polymerization shrinkage is calculated using the formula: Shrinkage (%) = [(ρ_cured - ρ_uncured) / ρ_cured] x 100.

Wear Resistance Testing

Toothbrushing simulation is a common in vitro method to evaluate the wear resistance of dental materials.

Caption: Workflow for assessing wear resistance using a toothbrushing simulator.

Methodology:

-

Standardized samples of the cured sealant are prepared.

-

The initial mass and/or surface profile of each sample is accurately measured using a precision balance and a profilometer, respectively.

-

The samples are mounted in a toothbrushing simulator.

-

The simulator subjects the samples to a specified number of brushing cycles (e.g., 100,000 cycles) under a defined load (e.g., 200g) using a standardized toothbrush and a slurry of dentifrice and water.[5]

-

After the brushing cycles are complete, the final mass and/or surface profile of the samples are measured again.

-

The wear is quantified by the amount of mass lost or the change in the surface profile.

Conclusion

The inorganic fillers in this compound F are multifunctional components that are fundamental to its performance as a pit and fissure sealant. They provide essential mechanical reinforcement, control the material's handling properties, reduce polymerization shrinkage, and in the case of fluorosilicate glass, offer a therapeutic benefit through fluoride release. A thorough understanding of the role of these fillers, supported by quantitative data and standardized experimental evaluation, is crucial for the continued development and improvement of dental sealant technology.

References

Helioseal Clear: A Technical Guide to Viscosity and Flow Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the viscosity and flow properties of Helioseal Clear, a transparent, light-curing fissure sealant developed by Ivoclar Vivadent. Due to the proprietary nature of specific quantitative viscosity values, this document synthesizes publicly available data on its composition, qualitative rheological descriptions, and the typical experimental protocols used to characterize such dental materials.

Core Composition and Material Properties

This compound Clear is an unfilled resin-based sealant, a characteristic that is central to its rheological profile. Its composition is primarily a blend of dimethacrylate monomers.

Table 1: Composition of this compound Clear [1]

| Component | Percentage by Weight | Function |

| Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) | 60.0% | Base monomer, provides high strength and low shrinkage. |

| Triethylene glycol dimethacrylate (TEGDMA) | 39.3% | Diluent monomer, reduces viscosity and increases cross-linking. |

| Stabilizers and Catalysts | 0.7% | Control polymerization reaction and shelf life. |

The high concentration of Bis-GMA, a monomer known for its high viscosity (up to 910 Pa·s), is balanced by the inclusion of the low-viscosity diluent TEGDMA (approximately 0.01 Pa·s). This combination is designed to achieve a material with optimal handling and penetration capabilities. For context, a 1:1 weight ratio of Bis-GMA to TEGDMA has been reported to have a viscosity of approximately 0.32 Pa·s.[2]

Viscosity and Flow Characteristics

While a specific viscosity value for this compound Clear is not publicly disclosed in technical data sheets or research literature, it is consistently characterized by its qualitative properties.

Table 2: Qualitative Rheological Properties of this compound Clear

| Property | Description | Source |

| Viscosity | Described as "low viscosity." | [1] |

| Flow Properties | Characterized as having "excellent flow and wetting properties." | [1] |

| Rheological Behavior | As an unfilled resin sealant, it is expected to exhibit non-Newtonian, shear-thinning behavior, where viscosity decreases under the stress of application. | [3][4][5] |

The low viscosity and excellent flow are critical for the clinical efficacy of a fissure sealant, as they allow the material to penetrate deep into the complex topographies of pits and fissures, creating a durable protective barrier.[6][7]

Experimental Protocols for Rheological Characterization

The following sections detail the standard methodologies employed in dental materials science to quantify the viscosity and flow properties of materials like this compound Clear.

Viscosity Measurement

The viscosity of dental sealants is typically determined using rotational rheometers or viscometers, which measure the material's resistance to flow under controlled shear rates and temperatures.

Experimental Protocol: Rotational Rheometry

-

Instrument: A dynamic oscillation rheometer or a cone-and-plate viscometer is used.[3][8]

-

Sample Preparation: A small sample of this compound Clear is dispensed directly onto the lower plate of the rheometer.

-

Test Conditions: The temperature is maintained at a physiologically relevant level, typically 25°C.[9][10]

-

Measurement:

-

Steady Shear Test: The shear rate is ramped up, and the corresponding shear stress is measured to determine the viscosity as a function of the shear rate. This can confirm the shear-thinning nature of the material.

-

Oscillatory Test: A small, oscillating stress is applied to the material to determine its viscoelastic properties, such as the storage modulus (elastic component) and loss modulus (viscous component).

-

-

Data Analysis: The viscosity is typically reported in Pascal-seconds (Pa·s) or centipoise (cP) at specific shear rates.

References

- 1. ivoclar.com [ivoclar.com]

- 2. researchgate.net [researchgate.net]

- 3. Rheological properties of flowable resin composites and pit and fissure sealants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physical, mechanical and rheological characterization of resin-based pit and fissure sealants compared to flowable resin composites | Pocket Dentistry [pocketdentistry.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Investigation of Resin Tag Lengths of Three Commercially Available Pit and Fissure Sealants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dentaljournal.in [dentaljournal.in]

- 8. Rheological properties of experimental Bis-GMA/TEGDMA flowable resin composites with various macrofiller/microfiller ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

fluoride release kinetics of Helioseal F in vitro

An In-Depth Technical Guide on the Fluoride (B91410) Release Kinetics of Helioseal F in vitro

This technical guide provides a comprehensive overview of the in vitro fluoride release kinetics of this compound F, a light-curing, white-pigmented, fluoride-releasing pit and fissure sealant.[1] Aimed at researchers, scientists, and drug development professionals, this document synthesizes key data from multiple studies, details experimental protocols, and presents visual workflows to facilitate a deeper understanding of the material's performance.

Core Principles of Fluoride Release

This compound F is a resin-based sealant containing 40% inorganic fillers, including a fluorosilicate glass that facilitates the slow and continuous release of fluoride ions over time.[2] This mechanism offers a dual-protective action against dental caries: a mechanical barrier and a chemical fluoride depot.[2] The release of fluoride is a critical factor in preventing demineralization and enhancing the remineralization of tooth enamel.[3]

The kinetics of fluoride release from this compound F, like other fluoride-releasing dental materials, typically follows a biphasic pattern.[4][5] This is characterized by an initial "burst" effect, where a significant amount of fluoride is released within the first 24-48 hours, followed by a sharp decline and a subsequent period of sustained, lower-level fluoride release over an extended period.[4][5] This sustained release is crucial for the long-term cariostatic efficacy of the sealant.[2]

Quantitative Data on Fluoride Release

The following tables summarize the quantitative data on fluoride release from this compound F as reported in various in vitro studies. These studies utilize different immersion media and timeframes, providing a broad perspective on the material's behavior under controlled laboratory conditions.

Table 1: Cumulative Fluoride Release of this compound F in Distilled Water

| Storage Time (days) | Cumulative Fluoride Release (ng/cm²) |

| ~1 | ~200 |

| ~7 | ~400 |

| ~28 | ~600 |

| ~60 | ~800 |

| ~90 | ~1000 |

| ~180 | ~1200 |

Data derived from a graphical representation in the this compound Scientific Documentation, based on a study with 20 specimens stored in distilled water at 37°C.[2]

Table 2: Mean Fluoride Release of this compound F in Different Media over Two Weeks

| Time | Mean Fluoride Release in 0.9% NaCl (ppm/mg) (± SD) | Mean Fluoride Release in Deionized Water (ppm/mg) (± SD) |

| 1 hour | 0.0009 ± 0.0003 | 0.0005 ± 0.0001 |

| 3 hours | 0.0010 ± 0.0003 | 0.0006 ± 0.0001 |

| 24 hours | 0.0013 ± 0.0003 | 0.0007 ± 0.0002 |

| 48 hours | 0.0009 ± 0.0002 | 0.0007 ± 0.0002 |

| 72 hours | 0.0008 ± 0.0002 | 0.0008 ± 0.0002 |

| 96 hours | 0.0007 ± 0.0002 | 0.0008 ± 0.0002 |

| 1 week | 0.0007 ± 0.0002 | 0.0009 ± 0.0002 |

| 2 weeks | 0.0007 ± 0.0002 | 0.0010 ± 0.0002 |

This study highlights that the peak fluoride release for this compound F occurred at 24 hours in a saline solution and at 2 weeks in deionized water. Notably, this compound F was the only sealant among those tested that exhibited a significantly higher fluoride emission in saline compared to deionized water.[6][7]

Table 3: Comparative Mean Plaque and Salivary Fluoride Levels

| Time Interval | Plaque Fluoride Level (ppm) | Salivary Fluoride Level (ppm) |

| 24 hours | Significantly elevated | Low increase |

| 9 days | Elevated | Near baseline |

| 2 weeks | Elevated | Near baseline |

| 4 weeks | Elevated | Near baseline |

This in vivo study, while not measuring direct release kinetics in vitro, provides crucial context. It demonstrates that while salivary fluoride levels return to baseline relatively quickly, plaque fluoride levels remain significantly elevated for at least a month after the application of this compound F.[8] This suggests that the released fluoride is retained in the immediate environment of the tooth surface, where it is most effective.

Experimental Protocols for in vitro Fluoride Release Measurement

The following is a generalized, detailed methodology for conducting in vitro fluoride release studies on dental sealants like this compound F, based on protocols described in the cited literature.[4][6][9][10]

3.1. Specimen Preparation

-

Molding: Disc-shaped specimens of this compound F are prepared using standardized molds (e.g., Teflon or stainless steel) with precise dimensions (e.g., 4 mm diameter and 2 mm height).[6][11] This ensures a consistent surface area for fluoride release measurements.

-

Curing: The sealant material is dispensed into the molds and light-cured according to the manufacturer's instructions, typically for 20 seconds, using a standard dental curing light.[1][6]

-

Finishing: After curing, any excess material is carefully removed, and the specimens are polished to ensure a smooth surface.

-

Pre-washing: Specimens are often rinsed with deionized water to remove any unreacted monomers or loosely bound fluoride on the surface.

3.2. Immersion and Incubation

-

Immersion Media: Each specimen is individually immersed in a fixed volume (e.g., 5 mL) of an immersion solution in a sealed container.[12] Common media include:

-

Incubation: The containers are stored in an incubator at a constant temperature of 37°C to simulate oral conditions.[4][6]

3.3. Fluoride Measurement

-

Instrumentation: Fluoride ion concentration in the immersion solution is measured using a fluoride ion-selective electrode connected to an ion analyzer or a pH/ion meter.[6][9][10]

-

Calibration: The electrode is calibrated before each set of measurements using a series of standard fluoride solutions of known concentrations (e.g., 0.1, 1.0, and 10.0 ppm).[9]

-

Buffering: A Total Ionic Strength Adjustment Buffer (TISAB) is added to both the standard solutions and the samples in a fixed ratio (e.g., 1:10).[9] TISAB maintains a constant ionic strength and pH, and it breaks up complexes of fluoride with other ions, ensuring that the electrode measures the total fluoride ion concentration.

-

Data Collection: At predetermined time intervals (e.g., 1, 3, 24, 48 hours, and weekly thereafter), the specimens are removed from their respective solutions.[6] The fluoride concentration of the solution is then measured.

-

Solution Replenishment: After each measurement, the specimens are placed in fresh immersion solution to prevent the accumulation of fluoride from inhibiting further release.[9][11]

3.4. Data Analysis

-

Conversion: The measured fluoride concentrations (in ppm or μg/mL) are often converted to reflect the total amount of fluoride released per unit surface area of the specimen (e.g., μg/cm² or ng/cm²).

-

Cumulative Release: The cumulative fluoride release at each time point is calculated by summing the amount of fluoride released in all previous intervals.

-

Statistical Analysis: Appropriate statistical tests (e.g., ANOVA) are used to compare fluoride release between different materials or conditions and to identify statistically significant differences over time.[6]

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in the in vitro assessment of fluoride release from this compound F.

Caption: Experimental workflow for in vitro fluoride release measurement.

Caption: Logical pathway of fluoride release from this compound F.

References

- 1. This compound® F Plus – The precise fissure sealant | Inside Dentistry [insidedentistry.net]

- 2. ivoclar.com [ivoclar.com]

- 3. Evaluation of Factors Influencing Fluoride Release from Dental Nanocomposite Materials: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Factors Affecting Fluoride Release from Dental Sealants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Assessment of Microstructure and Release of Fluoride Ions from Selected Fissure Sealants: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comparative study of fluoride release from two different sealants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Evaluation of Fluoride Release from Glass Ionomer, Compomer, and Giomer Sealants Following Exposure to Fluoride Toothpaste and Fluoride Varnish: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preliminary In Vitro Study of Fluoride Release from Selected Ormocer Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. researchgate.net [researchgate.net]

Biocompatibility and Cytotoxicity of Helioseal Sealants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helioseal pit and fissure sealants are resin-based materials widely utilized in preventive dentistry to seal non-carious pits and fissures, thereby reducing the risk of dental caries. As with any biomaterial intended for long-term intraoral use, a thorough understanding of its biocompatibility and potential cytotoxicity is paramount. This technical guide provides an in-depth analysis of the available scientific literature concerning the biological safety profile of this compound sealants, with a focus on quantitative data, experimental methodologies, and the underlying cellular and molecular interactions.

Biocompatibility Assessment

The biocompatibility of a dental material is its ability to perform with an appropriate host response in a specific application. For dental sealants, this involves assessing potential local and systemic effects, including cytotoxicity, genotoxicity, and inflammatory responses.

In-Vivo Biocompatibility

An in-vivo study by Gavić et al. (2021) investigated the genotoxic and cytotoxic effects of this compound F® on human buccal epithelial cells. The study provides valuable insights into the real-world performance of the sealant in the oral environment.[1][2]

Key Findings:

-

A statistically significant increase in the number of buccal cells with condensed chromatin was observed 90 days after the placement of this compound F® (P = 0.025).[1][2]

-

No other significant nuclear abnormalities were observed for this compound F® over the 90-day period.[1][2]

-

The study concluded that while a long-term effect on chromatin condensation was noted, the overall genotoxic and cytotoxic risk in the clinical setting appeared low.[1][2]

In-Vitro Cytotoxicity

Direct in-vitro cytotoxicity data for this compound sealants, such as that from MTT or neutral red uptake assays, is not extensively available in the public domain. However, the manufacturer, Ivoclar Vivadent, states in their scientific documentation that the cytotoxicity of this compound F was evaluated using an agar (B569324) diffusion test, and no cytotoxic potential was found.[3] Similarly, for this compound F Plus, the documentation asserts that the cured product does not exhibit any cytotoxic potential.[4]

Component Analysis and Potential for Cytotoxicity:

Resin-based dental materials, including this compound sealants, are composed of a mixture of monomers (e.g., Bis-GMA, UDMA, TEGDMA), photoinitiators, and fillers.[3][4] The potential for cytotoxicity often arises from the leaching of unpolymerized residual monomers into the local environment. The degree of conversion of these monomers during polymerization is a critical factor influencing the biocompatibility of the final restoration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the available literature on the biocompatibility of this compound sealants.

Table 1: In-Vivo Genotoxicity of this compound F® in Human Buccal Epithelial Cells

| Parameter | Time Point | Observation | Statistical Significance | Reference |

| Cells with Condensed Chromatin | 90 days | Statistically significant increase compared to baseline | P = 0.025 | Gavić et al. (2021)[1][2] |

| Other Nuclear Abnormalities | 7, 30, and 90 days | No significant increase | Not applicable | Gavić et al. (2021)[1][2] |

Table 2: Fluoride (B91410) Release from this compound Sealants In Vitro

| Material | Medium | Mean Fluoride Release (ppm/mg) ± SD | Time Period | Reference |

| This compound F | Saline Solution (0.9% NaCl) | 0.0009 ± 0.0003 | 2 weeks | Unnamed Study[5] |

| This compound F Plus | Saline Solution (0.9% NaCl) | 0.0012 ± 0.0006 | 2 weeks | Unnamed Study[5] |

| This compound F | Deionized Water | Not specified | 2 weeks | Unnamed Study[5] |

| This compound F Plus | Deionized Water | Not specified | 2 weeks | Unnamed Study[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited.

In-Vivo Micronucleus Assay for Genotoxicity (Gavić et al., 2021)

This protocol describes the in-vivo assessment of genotoxic and cytotoxic effects of this compound F® on buccal epithelial cells.

In-Vitro Fluoride Release Measurement

This protocol outlines the methodology for measuring fluoride ion release from this compound F and this compound F Plus in vitro.

Signaling Pathways

Currently, there is a lack of published research investigating the specific cellular signaling pathways that may be modulated by this compound sealants or their leachable components. Future research in this area would be highly valuable to elucidate the molecular mechanisms underlying the biocompatibility of these materials. A hypothetical workflow for investigating such pathways is presented below.

Conclusion

Based on the available evidence, this compound sealants demonstrate a generally favorable biocompatibility profile for their intended clinical application. The in-vivo data suggests a low risk of genotoxicity, with a minor, long-term effect on chromatin condensation in buccal epithelial cells. The manufacturer's internal testing indicates a lack of cytotoxicity. The fluoride-releasing properties of this compound F and this compound F Plus may contribute to their anti-cariogenic efficacy.

However, a notable gap exists in the peer-reviewed literature regarding in-vitro cytotoxicity studies employing standardized assays such as MTT. Furthermore, the molecular mechanisms and cellular signaling pathways affected by this compound sealants remain to be elucidated. Future research should focus on these areas to provide a more comprehensive understanding of the biological interactions of these widely used dental materials. This will further enhance the evidence-based selection and application of pit and fissure sealants in clinical practice.

References

- 1. Assessment of Cytotoxic and Genotoxic Effect of Fissure Sealants in Buccal Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of Cytotoxic and Genotoxic Effect of Fissure Sealants in Buccal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ivoclar.com [ivoclar.com]

- 4. ivoclar.com [ivoclar.com]

- 5. Assessment of Microstructure and Release of Fluoride Ions from Selected Fissure Sealants: An In Vitro Study [mdpi.com]

An In-Depth Technical Guide to the Physical and Mechanical Properties of Helioseal F Plus

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and mechanical properties of Helioseal F Plus, a light-curing, white-pigmented, fluoride-releasing pit and fissure sealant. The information is compiled from manufacturer documentation and independent in-vitro studies to assist researchers, scientists, and drug development professionals in their evaluation and application of this dental material.

Chemical Composition and Curing Characteristics

This compound F Plus is a resin-based sealant. Its matrix is primarily composed of urethane (B1682113) dimethacrylate (UDMA), aromatic aliphatic urethane dimethacrylate, and HEMA phosphate, which together constitute 70-80% of the material's weight.[1] Unlike many other sealants, this compound F Plus is free of Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA). The filler content, which accounts for 15-25% of the weight, consists of silicon dioxide and aluminum fluorosilicate glass.[1] The latter is responsible for the material's fluoride-releasing capability. The formulation also includes additives, initiators (camphorquinone), stabilizers, and pigments in small quantities (<2%).[1]

The material is designed to be light-cured within the 400-500 nm wavelength range, corresponding to blue light.[1] The photoinitiator, camphorquinone, has an absorption peak at approximately 470 nm.[1] The necessary curing time is dependent on the light intensity of the polymerization unit.[1]

Table 1: Curing Time for this compound F Plus [1]

| Light Intensity of Curing Light | Wavelength | Curing/Exposure Time |

| >500 mW/cm² | 400-500 nm | 20 s |

| >1000 mW/cm² | 400-500 nm | 10 s |

| 2000 mW/cm² | 400-500 nm | 5 s |

Physical Properties

This compound F Plus exhibits several key physical properties that contribute to its clinical performance. The material has a density of 1.25 g/cm³ at 20°C and is nearly insoluble in water. Its thixotropic nature allows it to flow easily into complex fissure morphologies upon application but maintain a higher viscosity at rest, preventing it from flowing off the tooth surface.[2]

Table 2: General Physical Properties of this compound F Plus

| Property | Value/Specification | Source |

| Appearance | White fluid | [3] |

| Density (at 20°C) | 1.25 g/cm³ | [3] |

| Solubility in Water | Nearly insoluble | [3] |

| Depth of Cure | ≥ 1.5 mm | [1] |

| Wavelength for Curing | 400-500 nm (blue light) | [1] |

Experimental Protocol for Depth of Cure (as per ISO 4049)

The depth of cure is a critical parameter for ensuring complete polymerization of the sealant. The methodology for determining the depth of cure is outlined in the ISO 4049 standard for polymer-based restorative materials.

References

An In-Depth Technical Guide to the Setting Reaction and Polymerization of Light-Cured Helioseal

This technical guide provides a comprehensive overview of the setting reaction and polymerization of Helioseal, a light-cured pit and fissure sealant. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical principles, experimental evaluation methodologies, and key performance metrics of this dental biomaterial.

Core Principles of this compound Polymerization

The setting of this compound is a rapid, light-initiated free-radical polymerization process. This reaction transforms the liquid monomer resin into a hard, durable polymer network, effectively sealing tooth fissures from cariogenic bacteria.

Chemical Composition

This compound formulations are primarily composed of a blend of dimethacrylate monomers, a photoinitiator system, and other minor components. The specific composition varies between different this compound products:

-

This compound Clear : This transparent sealant is primarily composed of Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) (>99 wt%).[1] Stabilizers and catalysts make up the remainder (<1 wt%).[1]

-

This compound F Plus : This fluoride-releasing sealant utilizes urethane (B1682113) dimethacrylate (UDMA), an aromatic aliphatic UDMA, and 2-hydroxyethyl methacrylate (HEMA) phosphate.[2] UDMA provides good mechanical properties and low water absorption due to its hydrophobic nature.[2]

The Photoinitiation Cascade

The polymerization is triggered by a photoinitiator system that absorbs light in the blue wavelength range (400-500 nm).[2] In this compound F Plus, the photoinitiator is camphorquinone (B77051), which has a peak absorption at approximately 470 nm.[2] When exposed to a dental curing light, camphorquinone enters an excited state and interacts with a co-initiator (a tertiary amine) to generate free radicals.[2] These free radicals then initiate the polymerization of the methacrylate monomers.

The polymerization process can be broken down into three main stages:

-

Initiation: Free radicals are generated by the photoinitiator system upon light absorption.

-

Propagation: The free radicals react with the carbon-carbon double bonds of the methacrylate monomers, creating a new radical that then reacts with another monomer, leading to the growth of polymer chains.

-

Termination: The growing polymer chains are terminated by various reactions, such as combination or disproportionation of two radical chain ends.

A schematic of this photopolymerization signaling pathway is presented below.

Experimental Evaluation of Polymerization

The extent and quality of polymerization are critical for the clinical success of a dental sealant. Several key parameters are evaluated using standardized experimental protocols.

Degree of Conversion (DC)

The degree of conversion refers to the percentage of monomer double bonds that are converted into single bonds during polymerization. A higher DC is generally associated with improved mechanical properties and biocompatibility.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a widely used method to determine the DC of dental composites and sealants.[3][4][5]

-

Sample Preparation: An uncured sample of this compound is placed between two polyethylene (B3416737) films and pressed into a thin layer.

-

Initial Spectrum: An FTIR spectrum of the uncured sample is recorded. The absorbance peak of the aliphatic carbon-carbon double bond (C=C) at approximately 1638 cm⁻¹ and an aromatic C=C peak (internal standard) at around 1608 cm⁻¹ are identified.[3]

-

Curing: The sample is light-cured for the manufacturer's recommended time using a dental curing light.

-

Final Spectrum: An FTIR spectrum of the cured sample is recorded.

-

Calculation: The degree of conversion is calculated using the following formula, which compares the ratio of the aliphatic to the aromatic peak heights before and after curing:

DC (%) = [1 - (Absorbance of aliphatic C=C / Absorbance of aromatic C=C)cured / (Absorbance of aliphatic C=C / Absorbance of aromatic C=C)uncured] x 100

Depth of Cure (DOC)

The depth of cure is a measure of the thickness of the sealant that is adequately polymerized upon light exposure. This is a critical parameter for ensuring that the sealant is fully cured, even in the deepest parts of a fissure.

Experimental Protocol: ISO 4049 Scraping Method

The ISO 4049 standard provides a common method for determining the depth of cure.[6][7]

-

Mold Preparation: A cylindrical metal mold with a height of at least 6 mm and an internal diameter of 4 mm is placed on a transparent Mylar strip on a glass slide.[6][7]

-

Filling: The mold is filled with this compound, taking care to avoid voids.

-

Curing: Another Mylar strip is placed on top, and the sealant is light-cured from the top for the recommended time.[6]

-

Removal of Uncured Material: The cured sample is removed from the mold, and the uncured, soft material at the bottom is gently scraped away with a plastic spatula.[6]

-

Measurement: The height of the remaining cured cylinder is measured with a caliper.

-

Calculation: The depth of cure is half of the measured height of the cylinder.[6] The ISO 4049 standard requires a minimum depth of cure of 1.5 mm for non-opaque shades.[6]

Flexural Strength

Flexural strength measures the material's ability to resist fracture under bending forces, which is relevant to the chewing forces experienced in the oral environment.[8][9]

Experimental Protocol: Three-Point Bending Test

The three-point bending test is a common method for determining the flexural strength of dental materials.[8][10]

-

Specimen Preparation: Rectangular bar-shaped specimens of cured this compound are prepared with standardized dimensions (e.g., as per ISO 4049).

-

Test Setup: The specimen is placed on two supports in a universal testing machine.

-

Load Application: A load is applied to the center of the specimen at a constant speed until it fractures.[8]

-

Calculation: The flexural strength (σ) is calculated using the following formula:

σ = 3FL / 2bd²

Where:

-

F is the maximum load at fracture.

-

L is the distance between the supports.

-

b is the width of the specimen.

-

d is the thickness of the specimen.

-

The experimental workflow for these key tests is illustrated in the diagram below.

Quantitative Performance Data

While specific data for all this compound products can vary depending on the study and testing conditions, the following table summarizes typical values found in the literature for light-cured dental sealants.

| Property | Test Method | Typical Values | Reference |

| Degree of Conversion (DC) | FTIR Spectroscopy | 55% - 70% | [4] |

| Polymerization Shrinkage | Dilatometry/Linometer | 3.30 ± 0.69% (this compound F) | [11] |

| Water Sorption | ISO 4049 | Similar to other commercial sealants | [12] |

| Solubility | ISO 4049 | No significant differences compared to other sealants | [12] |

| Flexural Strength | Three-Point Bending | Comparable to other commercial sealants | [12] |

Factors Influencing Polymerization

Several factors can influence the setting reaction and final properties of this compound:

-

Light Curing Unit: The intensity and wavelength of the curing light are critical. It is essential to use a well-maintained curing light with an output that matches the absorption spectrum of the photoinitiator in this compound.[13]

-

Curing Time: The duration of light exposure directly affects the degree of conversion and depth of cure. Under-curing can lead to inferior mechanical properties and potential biocompatibility issues.

-

Material Thickness: Thicker layers of sealant may not be fully cured at the bottom, highlighting the importance of applying the material in appropriate increments if necessary.

-

Temperature: The polymerization reaction can be influenced by temperature, with warmer conditions potentially leading to a faster setting time.[13]

-

Oxygen Inhibition: The polymerization of the outermost layer of the sealant can be inhibited by atmospheric oxygen, resulting in a thin, uncured surface layer. This layer is typically wiped away after curing.

Conclusion

The setting reaction and polymerization of light-cured this compound are complex processes governed by fundamental principles of polymer chemistry. A thorough understanding of the material's composition, the photopolymerization mechanism, and the factors influencing the final properties is essential for its effective use in clinical and research settings. The standardized experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other light-cured dental biomaterials.

References

- 1. ivodent.hu [ivodent.hu]

- 2. ivoclar.com [ivoclar.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thejcdp.com [thejcdp.com]

- 6. Dental materials: How to measure the depth of cure of composites according to ISO 4049? [dental-materials.blogspot.com]

- 7. Depth of cure of resin composites: Is the ISO 4049 method suitable for bulk fill materials? | Pocket Dentistry [pocketdentistry.com]

- 8. Flexural strength - Trimedi-Dental Materials [trimedi.bio]

- 9. Comparative study of flexural strength test methods on CAD/CAM Y-TZP dental ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. actascientific.com [actascientific.com]

- 11. researchgate.net [researchgate.net]

- 12. Polymerization kinetics and mechanical characterization of new formulations of light-cured dental sealants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mchoralhealth.org [mchoralhealth.org]

An In-depth Technical Guide to the Formulation Differences Between Helioseal F and Helioseal F Plus

This technical guide provides a comprehensive analysis of the formulation differences between Helioseal F and this compound F Plus, two prominent resin-based fissure sealants from Ivoclar. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison of their chemical compositions, physical properties, and application methodologies.

Core Formulation and Compositional Analysis

This compound F Plus represents an evolution of the this compound F formulation, with significant alterations to the resin matrix and filler system. These changes are designed to optimize handling characteristics, improve mechanical properties, and enhance clinical performance.

Resin Matrix:

The fundamental difference in the resin matrix lies in the primary monomers used. This compound F is based on a combination of Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA), urethane (B1682113) dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA).[1] This traditional Bis-GMA based system is a well-established chemistry in dental composites and sealants.

In contrast, this compound F Plus has moved away from a Bis-GMA-containing formulation. Its resin matrix is primarily composed of urethane dimethacrylate (UDMA), an aromatic aliphatic UDMA, and HEMA phosphate (B84403).[2] The absence of Bis-GMA is a notable change, and the inclusion of HEMA phosphate likely serves to enhance adhesion and potentially act as a reactive diluent.[2] The use of UDMA and an aromatic aliphatic UDMA contributes to moderate viscosity, strong mechanical properties, low water absorption, and reduced polymerization shrinkage.[2]

Filler System:

Both sealants incorporate inorganic fillers to improve wear resistance and modify viscosity. This compound F contains silicon dioxide and fluorosilicate glass, with a total filler content of 40.5% by weight.[3]

This compound F Plus utilizes aluminium fluorosilicate glass and silicon dioxide as fillers.[2] However, the filler content in this compound F Plus is significantly lower, ranging from 15-25% by weight.[2] This reduction in filler content contributes to the material's lower viscosity, allowing it to flow more readily into intricate pit and fissure morphologies.[2]

Fluoride (B91410) Release:

Both this compound F and this compound F Plus are formulated to release fluoride, which aids in the prevention of dental caries.[1][4][5][6][7][8][9][10][11] The fluoride source in both is a fluorosilicate glass filler.

Quantitative Data Summary

The following table summarizes the key quantitative differences in the formulations of this compound F and this compound F Plus based on available data.

| Property | This compound F | This compound F Plus |

| Resin Matrix | Bis-GMA, UDMA, TEGDMA[1][3] | UDMA, Aromatic Aliphatic UDMA, HEMA Phosphate[2] |

| Filler Type | Silicon Dioxide, Fluorosilicate Glass[3] | Aluminium Fluorosilicate Glass, Silicon Dioxide[2] |

| Filler Content (% by weight) | 40.5%[3] | 15-25%[2] |

| Organic Matrix (% by weight) | ~58.6%[3] | 70-80%[2] |

| Density | Not specified | 1.25 g/cm³[12][13][14] |

| Curing Time | Not specified | As low as 5-10 seconds with appropriate light curing units[2][6][15] |

Visualization of Compositional Breakdown

The following diagrams illustrate the compositional differences between the two sealants.

Experimental Protocols: A General Overview

While specific, detailed experimental protocols for direct comparison are not publicly available, a general methodology for evaluating key properties of dental sealants can be outlined.

A. Viscosity Measurement:

-

Methodology: A rotational rheometer would be used to measure the viscosity of the unpolymerized sealant at a controlled temperature (typically 23°C or 37°C). The shear rate would be varied to assess the thixotropic properties of the material.

-

Expected Outcome: this compound F Plus, with its lower filler content, is expected to exhibit lower viscosity compared to this compound F, facilitating better penetration into fissures.[2]

B. Fluoride Release Measurement:

-

Methodology: Cured samples of the sealants would be immersed in a deionized water or artificial saliva solution. At specified time intervals, the storage solution would be analyzed for fluoride ion concentration using a fluoride ion-selective electrode.

-

Expected Outcome: Both materials are designed to release fluoride. The rate and cumulative release would be quantified over time.

C. Shear Bond Strength to Enamel:

-

Methodology: Sealant material is bonded to the etched enamel surface of extracted human or bovine teeth. After thermocycling to simulate oral conditions, a shear force is applied to the sealant-enamel interface until failure. The force at failure is recorded and converted to shear bond strength in megapascals (MPa).

-

Expected Outcome: The inclusion of HEMA phosphate in this compound F Plus may contribute to a different bond strength profile compared to the Bis-GMA based this compound F.

Application Workflow

The clinical application of both sealants follows a similar protocol, which is standard for resin-based fissure sealants. The workflow is illustrated below.

Protocol Steps:

-

Cleaning: The enamel surface is thoroughly cleaned to remove plaque and debris.[9][10]

-

Isolation: The tooth is isolated from salivary contamination, typically using a rubber dam.[9][10]

-

Etching: A phosphoric acid etchant is applied to the enamel to create microporosities for mechanical retention.[2]

-

Rinsing and Drying: The etchant is rinsed off, and the enamel is dried to a chalky white appearance.[9][10]

-

Sealant Application: The sealant is applied to the pits and fissures. This compound F Plus is noted for its optimized viscosity and precise application via a fine cannula.[2][6][7]

-

Light Curing: The sealant is polymerized using a dental curing light. This compound F Plus boasts a shorter curing time of as little as 5-10 seconds with high-power LED lights.[2][6][15]

-

Occlusion Check: The final sealed surface is checked to ensure it does not interfere with the patient's bite.

Conclusion

The transition from this compound F to this compound F Plus marks a significant advancement in Ivoclar's fissure sealant technology. The key differences lie in the move to a Bis-GMA-free resin system in this compound F Plus and a substantial reduction in filler content. These modifications result in a sealant with optimized handling properties, including lower viscosity and thixotropic behavior, allowing for more efficient and precise clinical application. While both materials provide the essential benefit of fluoride release for caries prevention, the updated formulation of this compound F Plus is geared towards enhancing ease of use and clinical efficiency. Further independent research would be beneficial to provide a more detailed quantitative comparison of their long-term clinical performance.

References

- 1. dentalcompare.com [dentalcompare.com]

- 2. ivoclar.com [ivoclar.com]

- 3. media.dentalcompare.com [media.dentalcompare.com]

- 4. This compound F Plus | Composite-Based Fissure Sealant | Ivoclar LI [ivoclar.com]

- 5. scottsdental.com [scottsdental.com]

- 6. ivodent.hu [ivodent.hu]

- 7. unident.se [unident.se]

- 8. ivodent.hu [ivodent.hu]

- 9. mwdental.de [mwdental.de]

- 10. ivodent.hu [ivodent.hu]

- 11. dentburada.com [dentburada.com]

- 12. henryschein.ca [henryschein.ca]

- 13. ivoclar.com [ivoclar.com]

- 14. chemmanagement.ehs.com [chemmanagement.ehs.com]

- 15. dentalproductsreport.com [dentalproductsreport.com]

The Thixotropic Behavior of Helioseal F Plus: A Technical Overview for Fissure Sealing Applications

For Researchers, Scientists, and Dental Professionals

This technical guide delves into the core principles of the thixotropic behavior of Helioseal F Plus, a light-curing, fluoride-releasing fissure sealant. Understanding its rheological properties is crucial for appreciating its clinical handling and efficacy in preventing caries. While specific proprietary data from the manufacturer's internal studies are not publicly available, this document outlines the fundamental concepts, relevant material composition, and standard experimental protocols used to characterize thixotropy in dental materials.

Introduction to Thixotropy in Fissure Sealants

Thixotropy is a time-dependent, shear-thinning property. Materials exhibiting this behavior show a decrease in viscosity under shear stress (e.g., when being extruded from a syringe and manipulated in a fissure) and a return to a higher viscosity state when the stress is removed.[1] This property is highly desirable in fissure sealants for two primary reasons:

-

Enhanced Flow and Adaptation: During application, the sealant needs to have a low enough viscosity to flow into the intricate and often microscopic depths of pits and fissures.[1][2] The pressure from the application tip effectively lowers the viscosity, facilitating excellent adaptation to the tooth morphology.

-

Stability and Prevention of Slumping: Once applied and the shear force is removed, the sealant's viscosity increases, preventing it from slumping or running off the occlusal surface before it can be light-cured. This ensures the material remains precisely where it is placed.

This compound F Plus has been specifically formulated to exhibit these thixotropic characteristics, which clinicians describe as improved flowability and handling.[3] This allows for precise application and contributes to the formation of a tight marginal seal, which is critical for long-term caries prevention.[2]

Composition and its Influence on Rheology

The rheological properties of this compound F Plus are a direct result of its chemical composition. The key components influencing its thixotropic behavior are:

-

Monomer Matrix: The resin matrix consists of Urethane Dimethacrylate (UDMA), an aromatic aliphatic UDMA, and HEMA phosphate.[1] UDMA-based resins are known for their moderate viscosity and contribute to the mechanical strength of the cured sealant.[1] The interactions between these monomer molecules contribute to the material's inherent viscosity.

-

Filler Content: this compound F Plus contains 15-25% inorganic fillers by weight, specifically aluminium fluorosilicate glass and silicon dioxide.[1] The interaction between these fine filler particles and the surrounding resin matrix is a primary driver of thixotropic behavior. At rest, a weak network structure can form between the filler particles. Under shear stress, this network is temporarily disrupted, leading to a decrease in viscosity. When the stress is removed, the network reforms, and the viscosity increases.

Experimental Protocols for Characterizing Thixotropy

While the specific results for this compound F Plus are not published, the following are standard, well-established methodologies used to quantify the thixotropic properties of dental materials. These tests are typically performed using a rotational rheometer.

Thixotropic Loop Test (Flow Ramp Up and Down)

This is a common method to visualize and quantify thixotropy.

Methodology:

-

The material is placed between the plates of a rotational rheometer.

-